大麻色素

概述

描述

Cannabichromene (CBC) is also known as cannabichrome, cannanbichromene, pentylcannabichromene, or cannabinochromene . It exhibits anti-inflammatory properties in vitro, which may contribute to cannabis analgesic effects . It is a phytocannabinoid, one of the hundreds of cannabinoids found in the Cannabis plant .

Molecular Structure Analysis

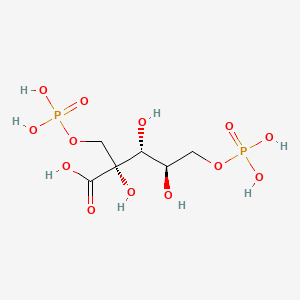

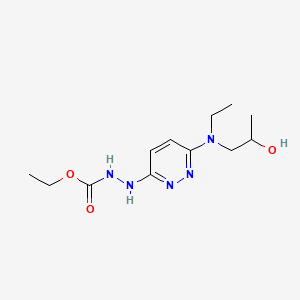

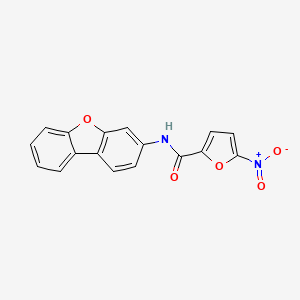

The molecular formula of CBC is C21H30O2 . Its molecular structure resembles that of other natural cannabinoids, including tetrahydrocannabinol (THC), tetrahydrocannabivarin (THCV), cannabidiol (CBD), and cannabinol (CBN) .Chemical Reactions Analysis

CBC is known to interfere with the ability of the TRPV1 and TRPA1 receptors to break down endocannabinoids . This interference can lead to an increase in the levels of endocannabinoids in the body .Physical And Chemical Properties Analysis

CBC has a molecular formula of C21H30O2 and a molecular weight of 314.5 g/mol . It is an oil at room temperature .科学研究应用

Anti-Inflammatory Applications

CBC has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. It inhibits nitric oxide production in macrophages and suppresses inflammatory cytokines like IL-1β, IL-6, and TNF-α . These effects suggest that CBC could be beneficial in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Pharmacokinetics in Medical Cannabis Products

Research into the pharmacokinetics of CBC, particularly when administered with other cannabinoids like CBD and THC, indicates that CBC may have preferential absorption . This could influence the development of cannabis-based medical products, ensuring effective dosing and maximizing therapeutic benefits.

Dermatological Applications

CBC has shown promise in treating various skin conditions due to its anti-inflammatory and antibacterial properties. It may help alleviate symptoms associated with psoriasis, eczema, acne, and pruritus . The application of CBC-containing creams, balms, or lotions could interact with local cannabinoid receptors in the skin, reducing inflammation and irritation.

Cancer Research

Preclinical studies suggest that CBC may reduce tumor growth by activating the TRPA1 receptor, which helps diminish tumor size by reducing inflammation, enhancing the immune response to target cancer cells, and promoting apoptosis . This indicates a potential role for CBC in cancer treatment protocols.

Mood and Anxiety Disorders

CBC, along with other cannabinoids, has been proposed as a potential treatment for anxiety conditions. It acts on the endocannabinoid system and other targets, affecting physiological functions and inflammatory pathways. While more research is needed, CBC could be part of future treatments for anxiety and mood disorders .

Neurological Diseases and Movement Disorders

CBC is being explored for its potential in the treatment of neurological diseases, including neurodegenerative and movement disorders. It may modulate cannabinoid receptor activity within the central nervous system, offering therapeutic benefits for conditions like multiple sclerosis and Parkinson’s disease .

作用机制

Target of Action

Cannabichromene (CBC) is a non-psychoactive cannabinoid found in Cannabis sativa . It has been revealed through in vitro pharmacological assays that CBC has multiple targets, including direct and indirect effects on the endocannabinoid system (ECS) . CBC primarily targets the CB2 receptors , making it a selective CB2 receptor agonist. The CB2 receptors are known to play a crucial role in the regulation of inflammation .

Mode of Action

CBC interacts with its primary target, the CB2 receptor, by acting as an agonist . This interaction triggers a series of cellular responses that lead to its therapeutic effects. CBC has been shown to suppress inflammation in RAW 264.7 cells by downregulating the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinase pathways (MAPK) .

Biochemical Pathways

CBC affects several biochemical pathways. It has been hypothesized to affect the psychoactivity of THC . CBC acts on the TRPV1 and TRPA1 receptors, interfering with their ability to break down endocannabinoids . Moreover, CBC has been shown to suppress inflammation by downregulating the NF-kB and MAPK pathways .

Pharmacokinetics

The pharmacokinetics of CBC have been examined in humans . After a single dose and after the final dose, the maximum concentration (Cmax) of CBC increased by 1.3–1.8-fold for each twofold increase in dose . The time to reach maximum concentration (tmax) ranged from 1.6–4.3 hours . CBC may have preferential absorption over CBD and THC when administered together .

Result of Action

The molecular and cellular effects of CBC’s action are primarily anti-inflammatory. CBC inhibits nitric oxide production by approximately 50% at a concentration of 20 μM . In addition, CBC treatment significantly inhibits causes of inflammation such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels .

Action Environment

The action, efficacy, and stability of CBC can be influenced by various environmental factors. For instance, the presence of other cannabinoids like CBD and THC can affect the absorption of CBC . More research is needed to fully understand how different environmental factors influence the action of CBC.

安全和危害

未来方向

CBC shows potential in a variety of therapeutic scenarios . More research is needed to prove its merit, but we may see CBC emerge as a viable treatment for numerous ailments in the future . There is also a growing interest in developing Cannabis cultivars with enhanced traits . The advent of the CRISPR/Cas system will revolutionize the basic and applied research in Cannabis .

属性

IUPAC Name |

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLYTDXHDXWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942873 | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cannabichromene | |

CAS RN |

20675-51-8, 18793-28-7 | |

| Record name | (±)-Cannabichromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabichromene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabichromene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CANNABICHROMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20675-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABICHROMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cannabichromene (CBC) interact with the endocannabinoid system?

A1: CBC exhibits low affinity for cannabinoid receptor type 1 (CB1) but is a selective agonist for cannabinoid receptor type 2 (CB2). [] In a study using AtT20 cells, CBC activated CB2 receptors, leading to hyperpolarization. [] This activation was antagonized by the CB2 antagonist AM630. [] Notably, CBC showed higher efficacy than Δ9-tetrahydrocannabinol (THC) in this assay. []

Q2: Does CBC interact with other receptors or ion channels?

A2: Yes, besides CB2, CBC also activates the transient receptor potential ankyrin 1 (TRPA1) channel. [] Both enantiomers of CBC activate TRPA1, but the (-) enantiomer shows greater potency. []

Q3: What are the downstream effects of CBC's interaction with CB2 and TRPA1?

A3: CBC's activation of CB2 receptors is linked to its anti-inflammatory effects. [, ] In murine models of arthritis, CBC, alone and in combination with cannabidiol (CBD), reduced inflammation markers. [] CBC's activation of TRPA1 might contribute to its analgesic properties observed in rodent studies. [, ]

Q4: What is the molecular formula and weight of CBC?

A4: CBC has the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol. []

Q5: What spectroscopic data are available for CBC?

A5: NMR spectroscopy (1D and 2D) and mass spectrometry (GC-MS and HRESIMS) have been used to elucidate the structure of CBC and its derivatives. [, , ]

Q6: Are there any known catalytic applications of CBC?

A6: While CBC itself doesn't have direct catalytic applications, research has identified marine bacterial flavoenzymes, Clz9 and Tcz9, that can catalyze the formation of cannabichromene scaffolds from phytocannabinoid precursors. [] These enzymes have the potential for biocatalyst development and could be used for the bioproduction of CBC and related compounds.

Q7: Have computational methods been employed to study CBC?

A7: Yes, molecular dynamics simulations have been used to investigate the interaction of CBC with CYP enzymes, revealing insights into its metabolic pathways. [] For example, a 1 μs simulation showed CBC's stable binding to the active site of CYP2J2, facilitated by hydrogen bonds and water molecules. [] This interaction promotes the formation of hydroxy metabolites. []

Q8: How do structural modifications of CBC affect its activity?

A8: Research on CBC analogs and homologs, including cannabichromevarin (CBCV), reveals that modifications to the side chain can impact biological activity. [, ] Fluorination, as seen with 5-fluoro-CBC, can enhance brain penetration without significantly altering anticonvulsant effects. []

Q9: What formulation strategies have been explored to improve CBC's solubility and bioavailability?

A9: Co-dispersion delivery systems using Soluplus and Neusilin US2 have shown promise in enhancing the solubility and permeability of CBC. [] These systems demonstrated improved dissolution rates and permeability coefficients in simulated gastrointestinal conditions and across the blood-brain barrier. []

Q10: Are there specific regulations regarding the use and handling of CBC?

A10: While CBC itself is not typically subject to the same stringent regulations as THC, regulations surrounding cannabis-derived compounds are constantly evolving. Researchers and manufacturers must stay updated on local and international regulations pertaining to the production, handling, and labeling of CBC and related products.

Q11: What is known about the absorption and distribution of CBC?

A11: Studies in mice have shown that CBC is readily absorbed after intraperitoneal administration and demonstrates substantial brain penetration. [, ] Brain-plasma ratios ranged from 0.2 to 5.8 for CBC and its derivatives. []

Q12: What are the primary metabolic pathways of CBC?

A12: In vitro studies using hepatic microsomes from various species, including humans, have identified the major metabolic pathways of CBC. [, ] Hydroxylation of the pentyl and methylpentenyl side chains is a primary route of metabolism, with additional compounds formed through epoxidation and reduction. [, ] CYP2C9 appears to be a major enzyme involved in CBC metabolism in humans. []

Q13: Has CBC's efficacy been studied in animal models of disease?

A13: Yes, CBC has shown anticonvulsant properties in a mouse model of Dravet syndrome. [] It also demonstrated efficacy in reducing tumor growth and metastasis in mouse xenograft models of breast cancer. []

Q14: Have any targeted drug delivery strategies been explored for CBC?

A14: While specific targeted delivery approaches for CBC are still under investigation, research on improving its solubility and permeability, as seen with co-dispersion delivery systems, can be considered a step towards enhancing its targeted delivery. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)

![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)

![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)